6-(4-Ethylphenyl)pyrimidin-4-amine
Overview
Description
6-(4-Ethylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered significant attention due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-ethylphenyl group at the 6-position and an amino group at the 4-position. Its molecular formula is C12H13N3, and it has a molecular weight of 199.25 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)pyrimidin-4-amine typically involves the reaction of 4-ethylbenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrimidine compounds. These products are often characterized by their enhanced biological or chemical properties .
Scientific Research Applications
6-(4-Ethylphenyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Ethylphenyl)pyrimidin-4-amine include:
Pyrimidifen: A pyrimidine-based acaricide.
Diflumetorim: A pyrimidine derivative with fungicidal properties.
Flufenerim: Another pyrimidine-based pesticide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(4-ethylphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICUCYPSJUGGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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